

4-(4-Chlorobenzyl)piperidine CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Chlorobenzyl)piperidine

Cat. No.: B1587799

[Get Quote](#)

An In-Depth Technical Guide to **4-(4-Chlorobenzyl)piperidine** A Senior Application Scientist's Reference for Researchers and Drug Development Professionals

Introduction

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.^{[1][2]} Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. This guide focuses on a specific, high-value derivative: **4-(4-Chlorobenzyl)piperidine**. As a versatile synthetic intermediate, this compound serves as a critical starting point for the development of novel therapeutic agents, particularly in the fields of neuroscience and pain management.^[3] Its structure, featuring a substituted benzyl group appended to the 4-position of the piperidine ring, provides a template for extensive structure-activity relationship (SAR) studies, allowing for the fine-tuning of pharmacological properties.

This document provides a comprehensive overview of **4-(4-Chlorobenzyl)piperidine**, covering its fundamental chemical properties, a detailed synthetic protocol, its applications in modern drug discovery, and essential safety guidelines. The insights herein are curated for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of complex molecular entities.

Core Compound Identification

Precise identification is paramount in chemical synthesis and regulatory documentation. **4-(4-Chlorobenzyl)piperidine** is most commonly handled and stored as its hydrochloride salt to improve stability and ease of handling.[\[3\]](#)

Identifier	Value	Source
Chemical Name	4-[(4-chlorophenyl)methyl]piperidine hydrochloride	PubChem [4]
CAS Number	36968-94-2	Chem-Impex [3]
Molecular Formula	C ₁₂ H ₁₇ Cl ₂ N (as HCl salt)	PubChem [4]
	C ₁₂ H ₁₆ ClN (as free base)	
Molecular Weight	246.17 g/mol (as HCl salt)	PubChem [4]
IUPAC Name	4-[(4-chlorophenyl)methyl]piperidine ;hydrochloride	PubChem [4]
Synonyms	4-(4-Chlorobenzyl)piperidine HCl	Chem-Impex [3]

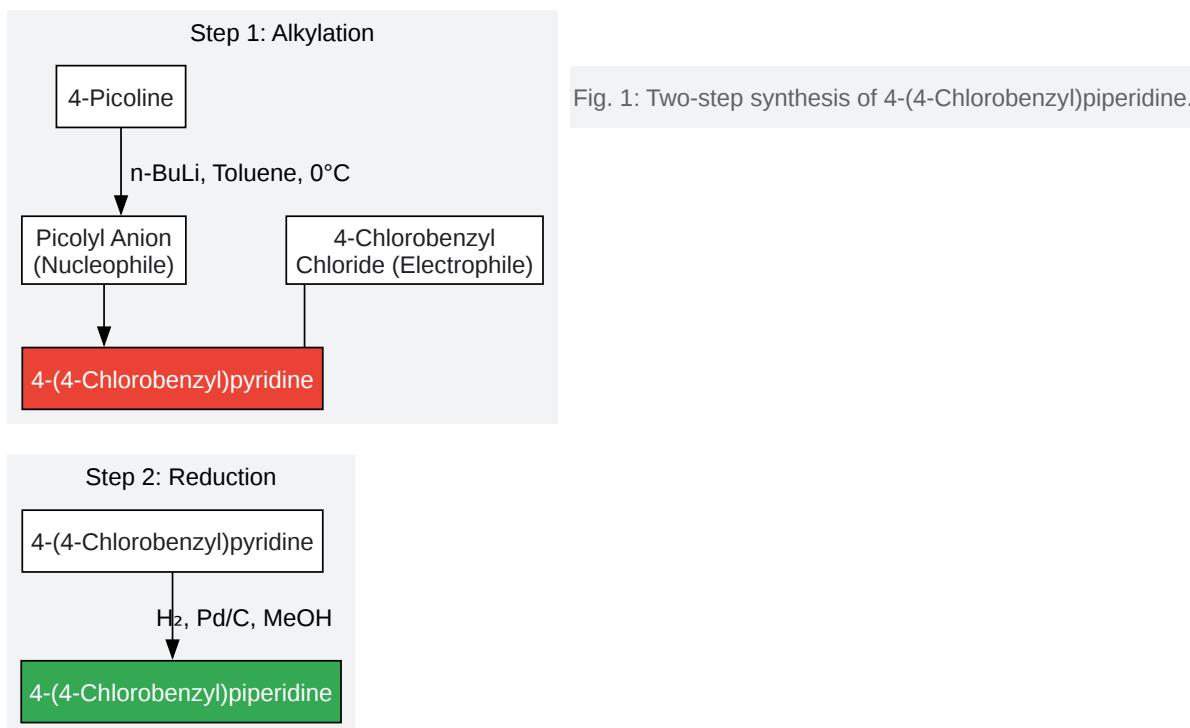
Synthesis Protocol and Mechanistic Rationale

The synthesis of **4-(4-Chlorobenzyl)piperidine** can be achieved through various routes. A common and illustrative strategy involves the alkylation of a pyridine precursor followed by the reduction of the aromatic ring. This two-step process is favored for its reliability and scalability.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-(4-Chlorobenzyl)pyridine

- Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-picoline (1.0 eq) in anhydrous toluene.


- **Base Addition:** Cool the solution to 0°C using an ice bath. Add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M solution in hexanes) dropwise over 20 minutes. The causality here is the deprotonation of the methyl group of 4-picoline, which is rendered acidic by the electron-withdrawing nature of the pyridine ring, forming a resonance-stabilized carbanion.
- **Alkylation:** After stirring for 1 hour at 0°C, add a solution of 4-chlorobenzyl chloride (1.05 eq) in anhydrous toluene dropwise. The nucleophilic carbanion attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride in an S_N2 reaction.
- **Reaction & Quenching:** Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion via TLC. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
- **Work-up & Purification:** Transfer the mixture to a separatory funnel, extract the aqueous layer with ethyl acetate (3x), and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 4-(4-Chlorobenzyl)pyridine.

Step 2: Catalytic Hydrogenation to **4-(4-Chlorobenzyl)piperidine**

- **Catalyst Setup:** To a solution of 4-(4-Chlorobenzyl)pyridine (1.0 eq) in methanol or ethanol in a hydrogenation vessel, add Palladium on carbon (Pd/C, 10 wt. %, ~5 mol%). The palladium catalyst provides a surface for the adsorption of hydrogen and the pyridine derivative, facilitating the reduction.
- **Hydrogenation:** Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature. The aromatic pyridine ring is reduced to a saturated piperidine ring.
- **Monitoring & Filtration:** Monitor the reaction by TLC or GC-MS until the starting material is consumed. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
- **Final Product Isolation:** Concentrate the filtrate under reduced pressure. The resulting residue is **4-(4-Chlorobenzyl)piperidine** free base. For the hydrochloride salt, dissolve the free base in diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or

add a stoichiometric amount of HCl in a solvent, to precipitate the white crystalline hydrochloride salt, which can be collected by filtration.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Fig. 1: Two-step synthesis of **4-(4-Chlorobenzyl)piperidine**.

Physicochemical Properties

The hydrochloride salt is typically a white to off-white crystalline powder.^[3] Its properties make it suitable for use in a variety of laboratory settings.

Property	Value	Source
Appearance	White to off-white crystalline powder	Chem-Impex ^[3]
Purity	≥ 94-99% (Varies by supplier)	Chem-Impex ^[3]
Storage Conditions	Store at 0-8 °C	Chem-Impex ^[3]
Solubility	Favorable solubility and compatibility with a range of solvents	Chem-Impex ^[3]

Applications in Research and Drug Development

4-(4-Chlorobenzyl)piperidine is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block for more complex molecules. Its utility stems from the combination of a reactive secondary amine in the piperidine ring and the functionalizable chlorobenzyl tail.

- Pharmaceutical Intermediate: The compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.
^[3]
- Neuroscience Research: It is widely used in the synthesis of novel compounds for neuroscience research.^[3] The piperidine scaffold can mimic the structures of various neurotransmitters, allowing derivatives to modulate their systems and help researchers understand the mechanisms of neurological disorders.^[3]
- Scaffold for Lead Optimization: In medicinal chemistry, the piperidine ring can be N-substituted to introduce a variety of functional groups, while the chloro- group on the phenyl ring can be modified via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore a wide chemical space. This iterative process is fundamental to lead optimization in drug discovery.

Role in Drug Discovery Pipeline

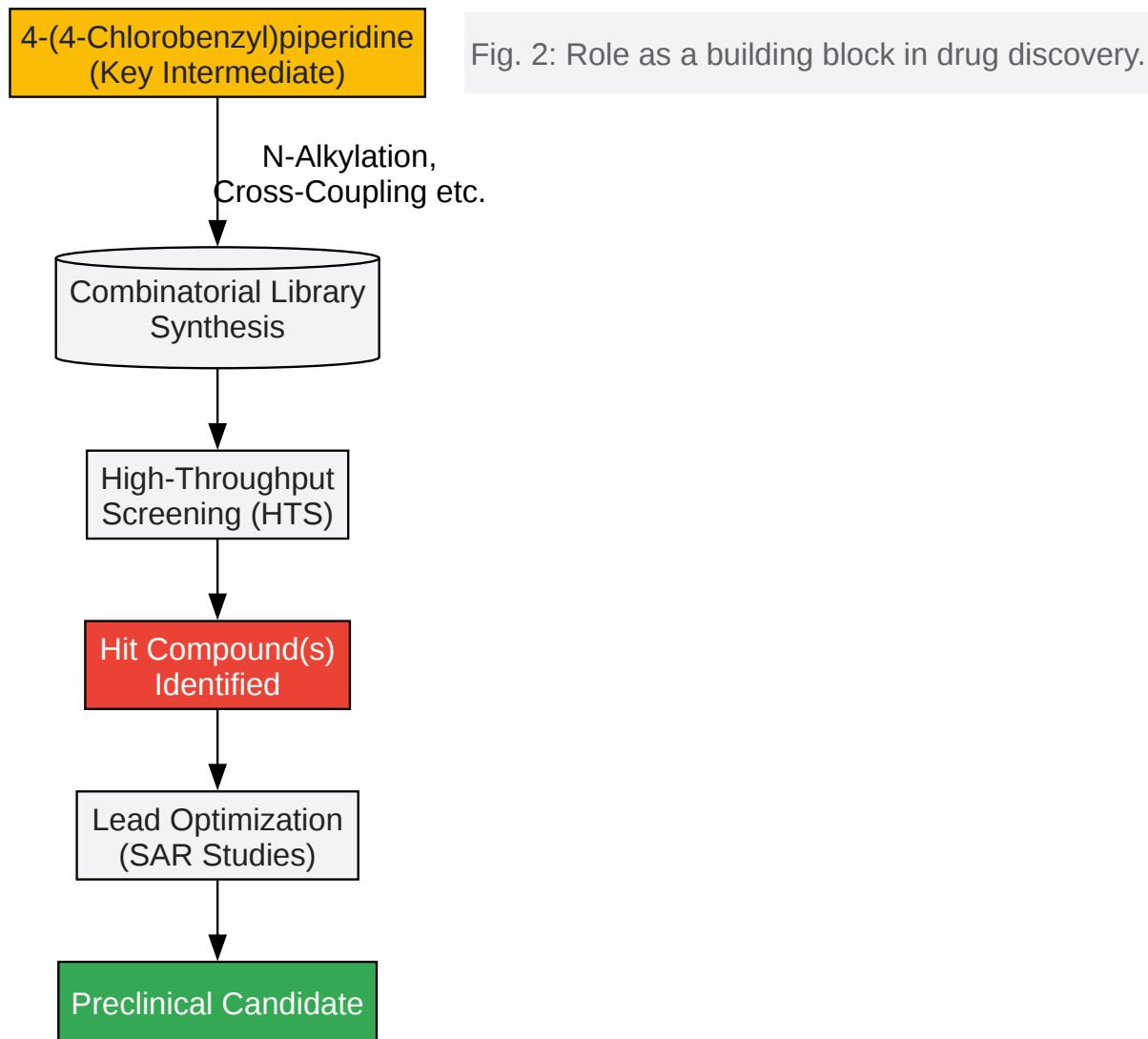


Fig. 2: Role as a building block in drug discovery.

[Click to download full resolution via product page](#)

Caption: Fig. 2: Role as a building block in drug discovery.

Safety and Handling

As with all piperidine derivatives, appropriate safety precautions must be observed. The compound and its precursors should be handled in a well-ventilated fume hood by trained personnel.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6]
- Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store at the recommended temperature of 0-8 °C to ensure long-term stability.[3]
- Spills: In case of a spill, clean up immediately using appropriate absorbent material.[7] Prevent entry into drains or waterways.

While a specific, comprehensive toxicological profile for this exact compound is not widely published, related piperidine structures are known to be irritants and may be harmful if swallowed or inhaled.[9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

4-(4-Chlorobenzyl)piperidine is a foundational building block in modern medicinal chemistry. Its straightforward synthesis and versatile chemical handles make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the creation of next-generation therapeutics for a range of complex diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chemimpex.com [chemimpex.com]

- 4. 4-(4-Chlorobenzyl)piperidine hydrochloride | C12H17Cl2N | CID 17039566 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. gustavus.edu [gustavus.edu]
- To cite this document: BenchChem. [4-(4-Chlorobenzyl)piperidine CAS number and molecular formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587799#4-4-chlorobenzyl-piperidine-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com